molecular formula C11H9N3O B11901679 3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile

3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile

Cat. No.: B11901679
M. Wt: 199.21 g/mol
InChI Key: ISSDBQURNRSCKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile . The reaction is carried out at room temperature in the presence of ethanol and a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) . This method provides moderate to good yields and is advantageous due to its simplicity and operational ease .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic routes, such as the one mentioned above, can be adapted for larger-scale production. The use of solid catalysts like AC-SO3H is beneficial for industrial applications due to their stability, low cost, and non-toxicity .

Chemical Reactions Analysis

Types of Reactions

3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile
  • 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile
  • 3-Bromopyrazolo[1,5-a]pyridine-5-carbonitrile
  • Pyrazolo[1,5-a]pyridine-5-carbonitrile

Uniqueness

3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile is unique due to its specific propionyl group, which can influence its reactivity and biological activity . This makes it a valuable compound for the development of new pharmaceuticals and materials with tailored properties .

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

3-propanoylpyrazolo[1,5-a]pyridine-5-carbonitrile

InChI

InChI=1S/C11H9N3O/c1-2-11(15)9-7-13-14-4-3-8(6-12)5-10(9)14/h3-5,7H,2H2,1H3

InChI Key

ISSDBQURNRSCKL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C2C=C(C=CN2N=C1)C#N

Origin of Product

United States

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